Aphadilactone C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

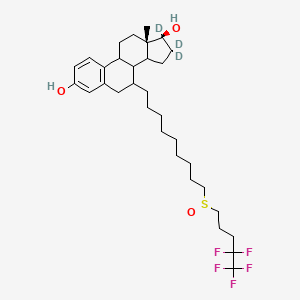

Aphadilactone C is a natural product classified as a diterpenoid dimer . It was first isolated from a plant belonging to the Meliaceae family. Notably, it exhibits potent and selective inhibition against the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1) , with an IC50 of 0.46 μM . Additionally, Aphadilactone C demonstrates significant antimalarial activity , with an IC50 value of 170 nM .

Scientific Research Applications

Antimalarial Activity

Aphadilactone C has shown significant antimalarial activity . The compound’s IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 170 ± 10 nM . This suggests that Aphadilactone C could potentially be used in the development of new antimalarial drugs.

Inhibition of Diacylglycerol O-acyltransferase-1 (DGAT-1)

Aphadilactone C has been found to show potent and selective inhibition against the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme . DGAT-1 is the only limited enzyme in the synthesis of triacylglycerol (TAG), which is regarded as an important therapeutic target for human obesity and other metabolic syndromes . The IC50 value of Aphadilactone C for DGAT-1 is 0.46 ± 0.09 uM, with a selectivity index greater than 217 . This suggests that Aphadilactone C could potentially be used in the treatment of obesity and other metabolic syndromes.

Mechanism of Action

Target of Action

Aphadilactone C is a potent and selective inhibitor of Diacylglycerol acyltransferase 1 (DGAT-1) .

Mode of Action

It is known that aphadilactone c interacts with dgat-1, inhibiting its activity . This interaction disrupts the synthesis of TAG, which is crucial for the storage of energy in the body .

Biochemical Pathways

By inhibiting DGAT-1, Aphadilactone C disrupts the synthesis of TAG . This disruption can affect various metabolic processes in the body, particularly those related to energy storage and utilization.

Result of Action

Aphadilactone C’s inhibition of DGAT-1 disrupts the synthesis of TAG . This disruption can potentially lead to changes in energy storage and utilization in the body. Aphadilactone C also shows significant antimalarial activities .

properties

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aphadilactone C | |

Q & A

Q1: What is the structural characterization of Aphadilactone C?

A: Aphadilactone C is a diterpenoid dimer with an unprecedented carbon skeleton. [] Its absolute configuration was determined to be 5S,11S,5'S,11'S. [] The paper mentions that the structure was elucidated using a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental circular dichroism (CD) spectra, and electronic circular dichroism (ECD) calculations. [] Unfortunately, the specific details regarding molecular formula, weight, and individual spectroscopic data points are not provided in the abstracts.

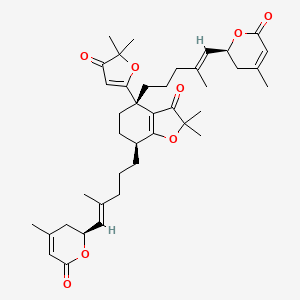

Q2: Are there any known structure-activity relationship (SAR) studies involving Aphadilactone C or its analogs?

A: While the provided abstracts don't delve into specific SAR studies around Aphadilactone C, one research paper investigates the role of the lactone group in its inhibitory activity. [] Researchers designed and synthesized analogs (compounds 5-8) where the lactone group of Aphadilactone C was introduced into the structures of PF-04620110 and AZD-7687, known DGAT-1 inhibitors. [] Interestingly, these analogs lost their inhibitory activity against DGAT-1. [] This finding suggests that the lactone group in Aphadilactone C might not be mimicking the carboxylic group present in PF-04620110 and AZD-7687, pointing towards a potentially different mechanism of action. [] This highlights the importance of the lactone group and its specific environment for Aphadilactone C's biological activity and provides a starting point for further SAR investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)